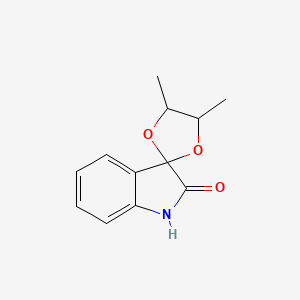

3-(4',5'-dimethyl-1',3'-dioxolynyl)-1,3-dihydro-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4,5'-Dimethyl-1',3'-dioxolynyl)-1,3-dihydro-2H-indol-2-one, also known as DMDO, is a synthetic compound that is of interest to scientists due to its potential applications in laboratory experiments and research. DMDO is a member of the indole family of compounds, which are known for their unique properties and wide range of uses. DMDO is an aromatic compound that is composed of a six-membered heterocyclic ring system with two oxygen atoms and three methyl groups. This compound has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Co-sensitization in Dye-sensitized Solar Cells

Research indicates that carboxylated cyanine dyes, closely related to the indole derivatives, can be used to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This suggests a potential application of similar compounds in renewable energy technologies (Wu et al., 2009).

Synthesis and Chemical Reactions

Studies have detailed the synthesis and structural determination of products from reactions involving indole and acetone, providing insight into the chemical behavior and potential for creating complex molecules from simpler indole derivatives (Noland et al., 1996). Additionally, efficient synthesis methods for functionalized dihydro-1H-indol-4(5H)-ones via catalyst-free conditions have been reported, highlighting the versatility of indole derivatives in chemical synthesis (Wang & Shi, 2013).

Novel Organic Compounds Synthesis

Further research has explored the synthesis of novel organic compounds, such as 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles, via one-pot three-component reactions. These studies showcase the application of indole derivatives in creating new molecules with potential applications in pharmaceuticals and materials science (Sammor et al., 2018).

Antimicrobial Activity

Indole derivatives have been studied for their antimicrobial properties, with research demonstrating the synthesis and antimicrobial screening of novel compounds linked to indole structures. These findings suggest applications in developing new antimicrobial agents (Ramadan et al., 2019).

Advanced Materials and Chemical Sensors

The development of NIR electrochemical fluorescence switching from polymethine dyes, incorporating indole derivatives, indicates the potential use of these compounds in creating advanced materials for optical and electronic applications, including sensors and switches (Seo et al., 2014).

Propriétés

IUPAC Name |

4,5-dimethylspiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-8(2)16-12(15-7)9-5-3-4-6-10(9)13-11(12)14/h3-8H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQMMJYYRVMIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2(O1)C3=CC=CC=C3NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4',5'-dimethyl-1',3'-dioxolynyl)-1,3-dihydro-2H-indol-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(cyclopropylmethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2639142.png)

![4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2639143.png)

![1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2639150.png)

![1-Bromo-4-[(n-hexyloxy)methyl]benzene](/img/structure/B2639153.png)

![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2639156.png)

![4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B2639164.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2639165.png)